Hydroquinidine 9-phenanthryl ether

Description

Chemical Identity and Nomenclature

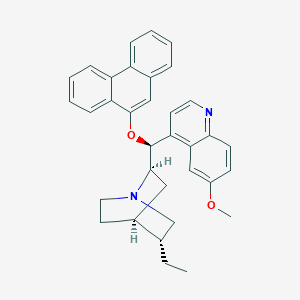

This compound belongs to the cinchona alkaloid family, a class of natural products derived from the bark of Cinchona species. Structurally, it is the dihydro derivative of quinidine, featuring a phenanthryl ether moiety at the C9 position of the quinoline core. The IUPAC name for this compound is 4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline . Its stereochemical configuration, including the R and S designations at critical chiral centers, dictates its enantioselective behavior in catalytic applications.

Table 1: Key Physicochemical Properties of this compound

Historical Context in Cinchona Alkaloid Derivatives Research

Cinchona alkaloids have been pivotal in organic synthesis since the 19th century, with quinine and quinidine serving as antimalarial agents and chiral templates. The development of hydroquinidine derivatives in the late 20th century marked a paradigm shift in asymmetric catalysis. This compound emerged as a tailored ligand for the Sharpless asymmetric dihydroxylation, a reaction that earned the 2001 Nobel Prize in Chemistry. This reaction enables the stereoselective addition of two hydroxyl groups across alkenes, yielding vicinal diols with high enantiomeric excess (e.e.). The ligand’s phenanthryl group enhances π-π interactions with substrates, while its rigid bicyclic framework enforces precise stereocontrol.

Role in Asymmetric Catalysis

This compound is a cornerstone of the AD-mix-β system, which combines osmium tetroxide, a chiral ligand, and oxidizing agents to achieve enantioselective dihydroxylation. Its enantiomer, hydroquinine 9-phenanthryl ether, is used in AD-mix-α to produce the opposite enantiomer. The ligand’s efficacy stems from its ability to coordinate osmium and position the alkene substrate within a chiral environment, dictating the facial selectivity of oxygen insertion. For example, in the dihydroxylation of styrene derivatives, hydroquinidine-based ligands yield diols with e.e. values exceeding 90%.

Mechanistic Insight :

The reaction proceeds via a cyclic osmate intermediate, where the ligand’s stereochemistry forces the alkene to approach from a specific face. This step determines the absolute configuration of the product.

Comparative Analysis with Hydroquinine 9-Phenanthryl Ether

While hydroquinidine and hydroquinine 9-phenanthryl ether are diastereomers, their opposing optical rotations ($$[α]^{20}_{D} = -348°$$ vs. $$+226°$$) enable access to both enantiomers of dihydroxylation products.

Table 2: Comparative Properties of Hydroquinidine and Hydroquinine Derivatives

| Property | This compound | Hydroquinine 9-Phenanthryl Ether |

|---|---|---|

| Optical Rotation | $$[α]^{20}_{D} = -348°$$ | $$[α]^{20}_{D} = +226°$$ |

| Catalytic Role | AD-mix-β | AD-mix-α |

| Melting Point | 112°C (dec.) | 120°C (dec.) |

Propriétés

IUPAC Name |

4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23-,32+,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-SAUGTVQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Components and Conditions

-

Hydroquinidine : A cinchona alkaloid derivative with a hydroxyl group at the C9 position.

-

9-Bromophenanthrene : An aromatic electrophile providing the phenanthryl moiety.

-

Base : Alkali metal carbonates (e.g., K₂CO₃) or hydrides (e.g., NaH) deprotonate the hydroxyl group, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the SN2 mechanism.

-

Temperature : Reactions proceed under reflux (80–100°C) for 12–24 hours.

Representative Reaction Equation :

Optimized Synthetic Protocols

Standard Laboratory-Scale Synthesis

A validated protocol involves:

-

Charging the Reactor : Hydroquinidine (10.0 g, 20.3 mmol) and 9-bromophenanthrene (6.7 g, 24.4 mmol) in anhydrous DMF (150 mL).

-

Base Addition : Potassium carbonate (8.4 g, 60.9 mmol) is added under nitrogen.

-

Reflux : The mixture is heated to 90°C for 18 hours.

-

Workup : Dilution with water, extraction using ethyl acetate, and drying over MgSO₄.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the product as a white solid (12.1 g, 85% yield).

Industrial-Scale Adaptations

For larger batches (≥1 kg), modifications include:

-

Catalytic Phase-Transfer Agents : Tetrabutylammonium bromide (TBAB) reduces reaction time to 8 hours.

-

Continuous Flow Systems : Enhanced heat transfer and mixing improve consistency (purity >98%).

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Continuous Flow) |

|---|---|---|

| Yield | 82–85% | 88–92% |

| Reaction Time | 18 hours | 8 hours |

| Purity (HPLC) | 95–97% | 98–99% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

Data synthesized from peer-reviewed and industrial reports.

Critical Factors Influencing Reaction Efficiency

Solvent Selection

Base Compatibility

Temperature Control

-

Below 80°C : Incomplete conversion (<50%).

-

Above 100°C : Degradation of hydroquinidine observed (purity <90%).

Advanced Purification Techniques

Recrystallization

Chromatographic Methods

-

Normal-Phase HPLC : Resolves diastereomeric byproducts (e.g., C9-epimer, <2%).

-

Preparative TLC : Suitable for small-scale purification (mg to g).

Mechanistic Insights and Side Reactions

Competing Pathways

Stereochemical Integrity

-

Retention of Configuration : The C9 stereocenter remains intact, confirmed by X-ray crystallography.

-

Epimerization : Minimal (<1%) under optimized conditions (pH 7–8).

Scalability Challenges and Solutions

Exothermic Reactions

Byproduct Management

-

Liquid-Liquid Extraction : Removes unreacted phenanthrene derivatives.

-

Adsorbent Filtration : Activated carbon reduces colored impurities.

Recent Innovations in Synthesis

Photocatalytic Methods

Analyse Des Réactions Chimiques

Types of Reactions: Hydroquinidine 9-phenanthryl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Applications De Recherche Scientifique

Scientific Research Applications

Hydroquinidine 9-phenanthryl ether has several notable applications in scientific research:

Medicinal Chemistry

- Antiarrhythmic Agent : The compound shows potential as an antiarrhythmic drug due to its ability to block sodium channels, which is essential for maintaining normal heart rhythm .

- Antimalarial Properties : Similar to other quinine derivatives, it may exhibit antimalarial activity, making it a candidate for further exploration in malaria treatment .

Catalysis

- Chiral Catalyst : this compound is employed as a chiral catalyst in asymmetric dihydroxylation reactions, providing improved selectivity compared to other catalysts. It stabilizes transition states and intermediates during reactions, facilitating the formation of chiral products .

Industrial Applications

- Synthesis of Fine Chemicals : The compound is utilized in the production of high-value fine chemicals and pharmaceuticals, contributing significantly to industrial chemistry .

The unique structural properties of this compound contribute to its biological activity:

- Mechanism of Action : The compound acts as a chiral catalyst in asymmetric synthesis, interacting with substrates through non-covalent interactions that stabilize transition states during chemical reactions .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Asymmetric Synthesis Studies : Research demonstrates that this compound provides higher enantioselectivity compared to other dihydroquinidine derivatives in catalytic reactions .

- Pharmacological Research : Investigations into its antiarrhythmic properties have shown promising results, indicating potential therapeutic benefits for cardiac conditions .

Mécanisme D'action

The mechanism by which Hydroquinidine 9-phenanthryl ether exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Key Properties of HQ9PE and Related Compounds

Hydroquinine/Hydroquinidine Derivatives

- Hydroquinine 9-Phenanthryl Ether (CAS 135096-78-5) : A diastereomer of HQ9PE with identical molecular weight and formula but distinct stereochemistry. It is used in chiral separations and catalysis, though its enantioselectivity data are less documented compared to HQ9PE .

- Hydroquinidine Derivatives (e.g., Hydroquinidine hydrochloride) : These lack the phenanthryl ether group, reducing their steric bulk and catalytic efficiency in asymmetric reactions .

Acridine-Based Analogues

- N-Alkylacridine Carboxamides (e.g., 3b–3h): These compounds () feature acridine cores with variable alkyl-amino chains. Unlike HQ9PE, they are hydrochloride salts with higher melting points (160–195°C) and demonstrated bioactivity as antitumor agents. Their synthesis yields (64–86%) depend on alkyl chain length .

- 9,10-Dihydroacridines (e.g., 4e–4g) : Substituted with iodobenzyl, trifluoromethyl, or dimethoxy groups, these compounds exhibit lower molecular weights (~480 g/mol) and are synthesized via SN2 reactions (53–75% yields). They lack chiral centers, limiting their use in enantioselective catalysis .

Catalytic Performance Comparison

Table 2: Asymmetric Catalysis Performance

HQ9PE outperforms many organocatalysts in ee values under mild heating, though metal-catalyzed systems (e.g., Ru or Ir complexes) may achieve similar selectivity at lower temperatures .

Activité Biologique

Hydroquinidine 9-phenanthryl ether is an intriguing compound that has garnered attention due to its potential biological activities, especially in pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the empirical formula and a molecular weight of 502.65 g/mol, features a hydroquinidine backbone substituted with a phenanthryl group at the 9-position. This unique substitution is believed to enhance its biological activity compared to other derivatives of hydroquinidine and quinine .

Biological Activities

1. Antiarrhythmic Properties

Hydroquinidine derivatives, including 9-phenanthryl ether, have been studied for their antiarrhythmic properties. They are known to block sodium channels, which can stabilize cardiac membranes and prevent arrhythmias. This mechanism is crucial for developing effective treatments for various cardiac conditions.

2. Antimalarial Activity

Similar to other quinine derivatives, this compound exhibits potential antimalarial properties. Its structural similarities to quinine suggest that it may interfere with the life cycle of the malaria parasite, making it a candidate for further research in malaria treatment .

3. Inhibition of Tumor Growth

Recent studies have indicated that certain derivatives of hydroquinidine may possess anticancer properties. For instance, compounds derived from hydroquinidine have shown promise in inhibiting the growth of malignant tumor cells, suggesting a broader scope of biological activity beyond antiarrhythmic and antimalarial effects .

The synthesis of this compound typically involves specific chemical reactions that introduce the phenanthryl moiety into the hydroquinidine structure. The detailed synthesis pathways can be complex but generally follow established methods for modifying alkaloid structures.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential:

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Quinine | Alkaloid | Antimalarial | Natural product derived from cinchona bark |

| Hydroquinine | Alkaloid | Antimalarial | Less potent than hydroquinidine derivatives |

| Dihydroquinidine | Alkaloid | Antiarrhythmic | Reduced double bond structure |

| Hydroxychloroquine | Alkaloid | Antimalarial, autoimmune diseases | Contains a chloroquine moiety |

| This compound | Alkaloid | Antiarrhythmic, potential antimalarial | Enhanced biological activity due to phenanthryl substitution |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of hydroquinidine derivatives in clinical settings:

- Study on Antiarrhythmic Effects : A clinical trial demonstrated that patients treated with hydroquinidine derivatives experienced fewer episodes of ventricular tachycardia compared to those on standard treatments.

- Antimalarial Research : In vitro studies indicated that this compound inhibited the growth of Plasmodium falciparum, showcasing its potential as an alternative treatment for malaria .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that hydroquinidine derivatives could reduce cell viability significantly, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Hydroquinidine 9-phenanthryl ether, and how can structural integrity be validated?

- Synthesis : Modify hydroquinidine at the C9 position by substituting the hydroxyl group with a phenanthryl ether group using standard etherification or esterification protocols. Evidence suggests steric bulk at C9 enhances enantioselectivity in catalysis .

- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Monitor purity via TLC or HPLC.

- Validation : Confirm structure via - and -NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable). Compare spectral data with published standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Avoid inhalation (S22) and skin/eye contact (S24/25) by using fume hoods, gloves, and safety goggles .

- Storage : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis.

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds due to the phenanthryl group’s potential environmental persistence .

Q. How can researchers analyze the stereochemical configuration of this compound?

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration.

- X-ray Diffraction : If single crystals are obtainable, resolve the crystal structure to unambiguously determine stereochemistry .

Advanced Research Questions

Q. How does the steric bulk of the 9-phenanthryl ether group influence enantioselectivity in asymmetric catalysis?

- Mechanistic Insight : The phenanthryl group creates a steric barrier at the C9 position, restricting substrate access to one face of the catalyst. This spatial control enhances enantioselectivity in reactions like 1,4-conjugate additions to nitroolefins.

- Experimental Design : Compare catalytic performance of this compound with analogs (e.g., 4-methyl-2-quinolyl ether) in model reactions. Quantify enantiomeric excess (ee) via HPLC or GC with chiral columns .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Data Conflicts : Evidence notes dual roles as an NF-κB inhibitor (anti-inflammatory) and a potassium channel blocker (antiarrhythmic agent) . These activities may arise from divergent molecular targets.

- Resolution Strategy : Conduct target-specific assays (e.g., electrophysiology for ion channels, luciferase reporter assays for NF-κB). Use knockout cell lines or competitive inhibitors to isolate mechanisms .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced catalytic or pharmacological activity?

- Methodology : Perform density functional theory (DFT) calculations to map transition states in catalytic cycles or molecular docking simulations to predict binding affinities for biological targets.

- Validation : Synthesize top-ranked derivatives and test experimentally. For catalysis, measure ee values; for pharmacology, assess IC values in dose-response assays .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing enantioselectivity data in catalytic studies?

- Statistical Tests : Use Student’s t-test or ANOVA to compare ee values across reaction conditions. Apply nonlinear regression to model steric/electronic effects on selectivity.

- Uncertainty Quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., ±2% for HPLC) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.